molecular formula C5H6BrN3 B113008 4-Amino-5-bromo-6-methylpyrimidine CAS No. 7752-48-9

4-Amino-5-bromo-6-methylpyrimidine

Cat. No. B113008
CAS RN: 7752-48-9
M. Wt: 188.03 g/mol
InChI Key: QOICQCARYUIEJZ-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-6-methylpyrimidine is a chemical compound with the molecular formula C5H6BrN3. It is also known by other names such as 5-bromo-6-methylpyrimidin-4-amine and MFCD00626351 .


Molecular Structure Analysis

The molecular structure of 4-Amino-5-bromo-6-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 5th position of the ring is substituted with a bromine atom, the 6th position with a methyl group, and the 4th position with an amino group .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-5-bromo-6-methylpyrimidine are not available, pyrimidines are known to undergo a variety of reactions. These include reactions with amidines and ketones .


Physical And Chemical Properties Analysis

4-Amino-5-bromo-6-methylpyrimidine has a molecular weight of 188.03 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has a topological polar surface area of 51.8 Ų and a complexity of 98.2 .

Scientific Research Applications

Pharmacological Applications

Pyrimidine derivatives, including 4-Amino-5-bromo-6-methylpyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .

Anticancer Applications

Pyrimidine derivatives have been reported to have anticancer properties . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antimicrobial Applications

Pyrimidine derivatives have shown antimicrobial properties . They can be used in the treatment of various bacterial infections .

Antifungal Applications

In addition to their antimicrobial properties, pyrimidine derivatives also exhibit antifungal activities . This makes them useful in the treatment of various fungal infections .

Antiparasitic Applications

Pyrimidine derivatives have been reported to have antiparasitic properties . They can be used in the treatment of various parasitic infections .

Synthetic Approaches

4-Amino-5-bromo-6-methylpyrimidine can be used in the synthesis of other pharmacologically active compounds . For example, it can be used in the preparation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine .

Nitrodebromination and Methyl Bi-functionalization

A unique one-pot, simultaneous nitrodebromination and methyl bromonitration occurred upon treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 . This is a facile and rapid transformation that has been reported neither on pyrimidines nor simultaneously on other organic compounds .

Material Science Applications

Pyrimidine derivatives are also used in material science due to their structure-induced properties . They can undergo further valuable transformations and are considered as potential precursors in multistep synthesis .

properties

IUPAC Name

5-bromo-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOICQCARYUIEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345442
Record name 4-Amino-5-bromo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-6-methylpyrimidine

CAS RN

7752-48-9
Record name 5-Bromo-6-methyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7752-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-bromo-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-methylpyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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